2-(4-Bromo-2-formylphenoxy)acetamide
Description
2-(4-Bromo-2-formylphenoxy)acetamide is a brominated aromatic compound featuring a phenoxyacetamide backbone with a formyl (-CHO) group at the 2-position and a bromine atom at the 4-position of the phenyl ring. Its molecular formula is C15H11BrClNO3 (monoisotopic mass: 366.961 g/mol), as reported in its substituted form with an N-(2-chlorophenyl) group . The compound’s structure enables diverse reactivity, particularly in medicinal chemistry and materials science, where the formyl group serves as a key site for further functionalization. Synthesis typically involves coupling halogenated phenols with chloroacetamide derivatives under basic conditions, as demonstrated for analogous compounds .
Properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODYUATYQJXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-formylphenoxy)acetamide typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the acetamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Bromo-2-carboxyphenoxy)acetamide.
Reduction: 2-(4-Bromo-2-hydroxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-formylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-formylphenoxy)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group may participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromo group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The phenoxyacetamide scaffold is versatile, with modifications influencing physicochemical and biological properties. Key analogues include:
Physicochemical Properties
- Polarity and Solubility: The formyl group in this compound increases polarity compared to non-formylated analogues like 2-(2-bromo-4-methylphenoxy)acetamide (, C9H10BrNO2), which lacks hydrogen-bonding acceptors .
- LogP: Bromine and aryl substituents enhance lipophilicity. For instance, 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (LogP ~3.5 estimated) is more lipophilic than formyl-containing derivatives due to the methyl and fluorophenyl groups .
Biological Activity
2-(4-Bromo-2-formylphenoxy)acetamide is an organic compound with the molecular formula C9H8BrNO3. It features a bromo-substituted benzene ring, a formyl group, and an acetamide group, which contribute to its unique chemical reactivity and potential biological activities. The compound has garnered interest for its possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with chloroacetamide. This reaction is facilitated by a base, such as potassium carbonate, and is often conducted in solvents like ethanol or methanol.
Chemical Reactions:
- Oxidation: The formyl group can be oxidized to a carboxylic acid.
- Reduction: The formyl group can be reduced to a hydroxyl group.
- Substitution: The bromo group can be substituted with other nucleophiles.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO3 |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H8BrNO3/c10-7-1-2-8(6(3-7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) |
The precise mechanism of action for this compound remains partially understood. It is hypothesized that the compound interacts with specific molecular targets, potentially through covalent bonding with nucleophilic sites on proteins or enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain brominated phenolic compounds can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Data suggest that it may inhibit tumor growth by affecting cellular processes such as angiogenesis and cell proliferation. For instance, analogs of similar structures have demonstrated the ability to reduce cell migration and attachment in cancer cell lines .
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR):
- In Vitro Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
